3-(9H-Fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
Description
This compound features a rigid azabicyclo[3.3.1]nonane core modified with:
- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at position 3, commonly used as a protecting amine in peptide synthesis .
- 9,9-Difluoro substituents, which enhance electronic stability and resistance to metabolic degradation.
- A carboxylic acid at position 1, enabling further functionalization or interaction in biological systems.
The bicyclic framework imposes conformational rigidity, while fluorine atoms increase electronegativity and lipophilicity. These attributes make the compound valuable in medicinal chemistry and peptide synthesis.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2NO4/c25-24(26)15-6-5-11-23(24,21(28)29)14-27(12-15)22(30)31-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJXPMOZXDVGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)(C2(F)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(9H-Fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid (commonly referred to as Fmoc-Difluoro-Azabicyclo) is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique bicyclic structure, combined with the fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a subject of interest for various biological applications, particularly in the fields of neuroscience and drug development.
- Molecular Formula : C24H27F2N1O4
- Molecular Weight : 423.4 g/mol
- Structural Features :
- Bicyclic azabicyclo[3.3.1] nonane structure
- Difluoro substituents enhancing stability and reactivity
- Fmoc group commonly used in peptide synthesis
The biological activity of Fmoc-Difluoro-Azabicyclo is primarily attributed to its interaction with specific molecular targets, particularly receptors involved in neurotransmission. The compound has been shown to act as an agonist for the alpha7 nicotinic acetylcholine receptor (α7 nAChR), which plays a crucial role in cognitive functions and synaptic plasticity.
Neuropharmacological Effects
Research indicates that Fmoc-Difluoro-Azabicyclo exhibits notable neuropharmacological effects, particularly in models simulating cognitive deficits:
- Cognitive Enhancement : In vivo studies demonstrate that the compound enhances cognitive performance in models assessing memory and learning, such as the novel object recognition test .
- Auditory Sensory Gating : The compound has shown efficacy in improving auditory sensory gating, a process often impaired in schizophrenia, indicating potential therapeutic applications for cognitive disorders .
Pharmacokinetics
The pharmacokinetic profile of Fmoc-Difluoro-Azabicyclo suggests:
- Rapid Brain Penetration : The compound demonstrates high oral bioavailability and rapid penetration into the brain, making it suitable for central nervous system applications .
- Metabolism : Initial studies indicate that the compound is metabolized efficiently within biological systems, although specific metabolic pathways require further investigation.
Study 1: Cognitive Deficits in Schizophrenia
A study investigating the effects of Fmoc-Difluoro-Azabicyclo on cognitive deficits associated with schizophrenia found that administration led to significant improvements in cognitive performance metrics compared to control groups. The results suggested a direct correlation between α7 nAChR activation and enhanced cognitive function.
Study 2: Auditory Processing Disorders
Another study focused on auditory processing disorders highlighted the compound's ability to restore normal sensory gating mechanisms in animal models. This research supports its potential use in therapeutic strategies for auditory processing issues prevalent in various psychiatric conditions.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H27F2N1O4 |
| Molecular Weight | 423.4 g/mol |
| α7 nAChR Agonist Activity | Potent |
| Oral Bioavailability | High |
| Brain Penetration | Rapid |
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The Fmoc group serves as a temporary protective moiety for the secondary amine, enabling selective removal under mild basic conditions. Key findings include:
| Reaction Conditions | Outcome | Yield | Reference |
|---|---|---|---|
| 20% piperidine/DMF (2 × 5 min) | Cleavage of Fmoc to yield free amine | >95% | |
| DBU (1.5 eq) in DCM (15 min) | Rapid deprotection at ambient temperature | 90–92% |
-
Mechanistic Insight : Deprotonation of the fluorenyl moiety by piperidine or DBU triggers β-elimination, releasing CO₂ and forming dibenzofulvene . The bicyclic framework’s rigidity does not hinder deprotection kinetics .
Carboxylic Acid Functionalization
The C1-carboxylic acid participates in coupling reactions critical for peptide or peptidomimetic synthesis:
Amide Bond Formation
| Reagent System | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| HATU/DIPEA | Primary alkylamines | Stable bicyclic amides | 75–85% | |
| EDC/HOBt | Aryl amines | Moderate steric hindrance observed | 60–70% |
Esterification
| Conditions | Alcohol | Ester Derivative | Purity | Reference |
|---|---|---|---|---|
| DCC/DMAP (anhydrous DCM) | Benzyl alcohol | Crystalline ester | 98% | |
| SOCl₂/MeOH | Methyl ester | Hydrolytically stable | 95% |
Bicyclic Scaffold Reactivity
The 3-azabicyclo[3.3.1]nonane core influences regioselectivity in ring-opening and substitution reactions:
Ring-Opening Under Acidic Conditions
-
HCl (1M in dioxane) : Protonation of the tertiary amine at position 3 induces strain relief, leading to selective C–N bond cleavage at position 1 (yield: 80–85%) .
Fluorine-Specific Reactivity
The 9,9-difluoro substituents enhance electrophilicity at adjacent carbons:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Nucleophilic substitution | K₂CO₃/DMF, 80°C | No observable displacement | |
| Radical fluorination | Selectfluor®/CH₃CN | Additional fluorination blocked |
-
Rationale : Steric shielding by the bicyclic framework and strong C–F bonds prevent further fluorination or substitution .
Stability and Storage
Comparison with Similar Compounds
Structural Variations and Functional Groups
Functional Group Impact
- Fmoc Group : Provides temporary amine protection, critical in solid-phase peptide synthesis (SPPS). Its bulkiness may sterically hinder reactions but ensures selective deprotection .
- Fluorine Substitution: The 9,9-difluoro motif in the target compound enhances metabolic stability and electronegativity compared to non-fluorinated analogs (e.g., ) .
- Carboxylic Acid vs. Ester : The carboxylic acid (position 1) allows for conjugation or salt formation, whereas esters (e.g., ) are less reactive and more lipophilic.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can fluorination efficiency be improved?
- Methodological Answer : The synthesis of bicyclic fluorinated compounds often employs cascade reactions or stepwise functionalization. For fluorination, electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor™) can be used under inert atmospheres. Purification via reversed-phase HPLC or silica gel chromatography is critical to isolate the difluoro-azabicyclo core. Reaction yields may improve by optimizing temperature (e.g., −78°C to 25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of fluorinating agents .
Q. Which analytical techniques are essential for confirming stereochemistry and purity?
- Methodological Answer :
- NMR : 1D , , and NMR, coupled with 2D COSY and NOESY, resolve stereochemical assignments and fluorine coupling patterns.
- X-ray crystallography : Determines absolute configuration and validates bicyclic ring conformation.
- HPLC-MS : Ensures >95% purity and detects degradation byproducts (e.g., Fmoc deprotection) .
Q. How should stability issues related to the Fmoc group be managed during peptide synthesis?
- Methodological Answer : The Fmoc group is base-sensitive. Use mild deprotection conditions (20% piperidine in DMF, 10–20 min) and avoid prolonged exposure to basic environments. Store the compound at −20°C under argon to prevent hydrolysis. Monitor stability via TLC (silica gel, 10% MeOH/DCM) or LC-MS .
Advanced Research Questions
Q. How do the difluoro substituents influence conformational dynamics, and what computational methods predict these effects?
- Methodological Answer : The electronegativity and steric bulk of fluorine atoms restrict ring puckering and alter torsional angles. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model energy barriers for ring-flipping. Molecular Dynamics (MD) simulations (AMBER or CHARMM force fields) predict solvent-dependent conformational populations .
Q. What strategies resolve contradictions between NMR and X-ray data in stereochemical assignments?
- Methodological Answer :
- Variable-temperature NMR : Identifies dynamic processes (e.g., N–N rotation barriers in nitrosamines) that may obscure stereochemical signals.
- Crystal structure refinement : Resolves discrepancies by comparing experimental X-ray torsion angles with DFT-optimized geometries.
- EPR spectroscopy : Validates radical intermediates in oxidation studies (e.g., ABNO derivatives) .
Q. How can in silico modeling guide bioactivity-focused derivative design?
- Methodological Answer :
- Docking studies (AutoDock Vina) : Screen derivatives against target proteins (e.g., dopamine transporters) using homology models.
- QSAR models : Correlate substituent electronegativity or logP values with biological activity (e.g., antiarrhythmic IC).
- ADMET prediction (SwissADME) : Prioritize derivatives with favorable pharmacokinetic profiles .
Q. What experimental approaches validate antiarrhythmic potential in azabicyclo derivatives?
- Methodological Answer :
- In vivo models : Induce ventricular tachycardia in canines via coronary artery ligation. Administer test compounds (3–6 mg/kg IV) and monitor ECG for arrhythmia suppression.
- Electrophysiology : Measure action potential duration (APD) in isolated cardiomyocytes using patch-clamp techniques.
- Comparative studies : Benchmark against lidocaine to assess blood pressure modulation and sustained activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
